molecular formula C15H19N5O2 B7137623 N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide

N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide

Cat. No.: B7137623
M. Wt: 301.34 g/mol
InChI Key: OZMWZOLOFUQNLI-UHFFFAOYSA-N
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Description

N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and an oxolane ring

Properties

IUPAC Name

N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-20-15(17-18-19-20)12-3-2-4-13(9-12)16-14(21)6-5-11-7-8-22-10-11/h2-4,9,11H,5-8,10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMWZOLOFUQNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)CCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction is often carried out in the presence of a catalyst such as zinc chloride or using a solvent like dimethylformamide.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the tetrazole ring reacts with a halogenated benzene derivative.

    Formation of the Oxolane Ring: The oxolane ring is typically formed via a ring-closing reaction involving a diol precursor and an acid catalyst.

    Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the oxolane derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the phenyl and oxolane groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
  • N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
  • N-[3-(1H-tetrazol-5-yl)phenyl]propionamide

Uniqueness

N-[3-(1-methyltetrazol-5-yl)phenyl]-3-(oxolan-3-yl)propanamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s solubility, stability, and potential for forming specific interactions with biological targets, making it a valuable candidate for various applications.

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